molecular formula C11H13F3O3 B2944549 (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 1204344-00-2

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

Número de catálogo: B2944549
Número CAS: 1204344-00-2
Peso molecular: 250.217
Clave InChI: YDZVCRBHIKWKAU-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is a chiral fluorinated building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, incorporating a stereogenic center and a trifluoromethyl group, is engineered to enhance the physicochemical properties of target molecules, potentially improving their metabolic stability, lipophilicity, and binding affinity. This compound is closely related to a class of molecules investigated as key intermediates in the synthesis of potent inhibitors of enzymatic targets, such as Monoacylglycerol Lipase (MAGL) . The 4-methoxybenzyl (PMB) protected oxy-group offers a handle for further synthetic manipulation, making it a versatile precursor for the development of novel therapeutic agents. Research into similar 1,1,1-trifluoro-3-hydroxypropan-2-yl derivatives has shown promise in various therapeutic areas, including disorders of the central nervous system, respiratory system, and urinary system . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVCRBHIKWKAU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol typically involves the protection of hydroxyl groups using para-methoxybenzyl (PMB) groups. One common method includes the use of boronic esters as protective groups for the installation of PMB groups . The reaction conditions often involve the use of organolithium reagents, such as butyllithium, in solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the corresponding lithiated carbanion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Análisis De Reacciones Químicas

Types of Reactions

®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, chromium trioxide (CrO3)

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the secondary alcohol would yield a ketone, while reduction could yield a hydrocarbon.

Aplicaciones Científicas De Investigación

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol, also known as (2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol, is a fluorinated organic compound with several applications in scientific research . It features a trifluoromethyl group, a methoxybenzyl ether, and a secondary alcohol.

Basic Information

  • Molecular Formula: C11H13F3O3C_{11}H_{13}F_3O_3
  • Molecular Weight: 250.21 g/mol
  • IUPAC Name: (2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
  • CAS Number: 1204344-00-2

Scientific Research Applications

This compound is used in chemistry, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis for creating complex molecules.
  • It is involved in the protection of hydroxyl groups using para-methoxybenzyl (PMB) groups. Boronic esters are sometimes used as protective groups for the installation of PMB groups.

Medicine

  • It is investigated for potential use in drug development because the fluorinated moiety can enhance the metabolic stability of pharmaceuticals.

Industry

  • It is used in the development of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo several chemical reactions due to its functional groups.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3CrO_3).
  • Reduction: It can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

The products of these reactions depend on the specific conditions and reagents used. For example, oxidizing the secondary alcohol yields a ketone, while reduction could yield a hydrocarbon.

Mecanismo De Acción

The mechanism of action of ®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxybenzyl ether group can act as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparación Con Compuestos Similares

Racemic Analog: 1,1,1-Trifluoro-3-[(4-Methoxybenzyl)oxy]-2-Propanol (HA-6603)

Key Differences :

  • Stereochemistry: HA-6603 (CAS: 2225887-15-8) lacks the R-configuration, existing as a racemic mixture.
  • Synthetic Utility : While the racemic form is cheaper to produce, it requires chiral resolution for applications demanding stereochemical precision, adding steps to synthetic workflows .
  • Pharmacological Impact : Studies on MAGL inhibitors derived from racemic precursors show lower binding affinity compared to enantiomerically pure (R)-configured analogs .

Data Comparison :

Property (R)-Isomer (HA-9670) Racemic (HA-6603)
CAS Number 1204344-00-2 2225887-15-8
Molecular Formula C12H13F3O3 C12H13F3O3
Purity ≥95% ≥95%
Key Application PET tracer synthesis General fluorinated intermediates

Piperidine-Substituted Analog: 1,1,1-Trifluoro-3-(4-Methylpiperidino)-2-Propanol

Key Differences :

  • Structural Variation : Replacement of the PMB ether with a 4-methylpiperidine group (CAS: 866051-24-3) alters electronic and steric properties.
  • Physicochemical Properties : The piperidine moiety increases basicity (pKa ~10.5) compared to the neutral PMB ether, affecting solubility and membrane permeability .

Amino-Alcohol Analog: (2R)-2-Amino-3-[bis(4-Methoxyphenyl)phenylmethoxy]-1-Propanol

Key Differences :

  • Functional Groups: Incorporation of an amino group and a bulkier bis(4-methoxyphenyl)phenylmethoxy (DMT) group (CAS: 213550-25-5) increases molecular weight (MW: 393.48 g/mol) and steric hindrance .
  • Applications: Primarily used in oligonucleotide synthesis as a protecting group, contrasting with the (R)-trifluoro-propanol’s role in PET tracers .
  • Stability : The DMT group offers acid-labile protection, whereas the PMB group in the (R)-isomer is removed under oxidative conditions .

Complex Morpholine Derivative: (2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-Methylmorpholin-4-yl]methyl}-4-(Thiophen-2-ylsulfonyl)Piperazin-1-yl]Phenyl}Propan-2-ol

Key Differences :

  • Structural Complexity : This compound (C23H30F3N3O4S2) includes a morpholine ring, thiophene sulfonyl group, and trifluoromethyl alcohol, enabling multi-target interactions .
  • Pharmacological Profile : Designed for high-affinity binding to enzymes like phosphodiesterases, it demonstrates broader target engagement compared to the MAGL-specific (R)-isomer .
  • Synthetic Challenges : The intricate structure requires multi-step synthesis (~15 steps), whereas the (R)-isomer is synthesized in 3–4 steps with higher yields (34–54%) .

Actividad Biológica

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name : (R)-1,1,1-trifluoro-3-((4-methoxybenzyl)oxy)propan-2-ol
  • Molecular Formula : C11H13F3O3
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 1204344-00-2
  • Purity : 98% .

Synthesis Methods

The synthesis of this compound typically involves the protection of hydroxyl groups using para-methoxybenzyl (PMB) groups. Common synthetic routes include:

  • Protection of Hydroxyl Groups : Utilizing boronic esters to install PMB groups.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form a ketone or reduction to yield hydrocarbons .

The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This property makes it a valuable candidate in drug design for several therapeutic applications .

Potential Applications

Research indicates that this compound may serve various roles in medicinal chemistry:

  • Drug Development : Investigated for enhancing the metabolic stability of pharmaceuticals due to the presence of the trifluoromethyl moiety .
  • Inhibition of Monoacylglycerol Lipase (MAGL) : Compounds similar to (R)-1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives have been identified as MAGL inhibitors, which are relevant in treating pain and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of dopamine uptake in rat models. For instance, analogs with fluorinated groups showed varying affinities at the dopamine transporter, indicating potential for neurological applications .

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of this compound:

CompoundStructureBiological Activity
4-Methoxybenzyl alcoholLacks trifluoromethyl groupLower metabolic stability
4-Methoxybenzyl bromideUsed for hydroxyl protectionLimited therapeutic use
Trifluoromethyl compoundsHigher lipophilicityEnhanced pharmacological properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-methoxybenzyloxy group into trifluoromethyl-propanol derivatives?

  • Methodology : Utilize nucleophilic substitution or Mitsunobu reactions to attach the 4-methoxybenzyl (PMB) group. For example, reacting 1,1,1-trifluoro-2-propanol with 4-methoxybenzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can the stereochemical integrity of the (R)-configuration be verified during synthesis?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. Alternatively, use optical rotation measurements ([α]D) and cross-reference with literature values for similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 19F^{19}\text{F} NMR for trifluoromethyl group signals (δ ≈ -60 to -70 ppm) and 1H^{1}\text{H} NMR for PMB aromatic protons (δ ≈ 6.8–7.3 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • IR : Identify hydroxyl (≈3400 cm1^{-1}) and ether (≈1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Acidic : Dissolve in 0.1M HCl at 40°C for 24h; analyze via LC-MS for hydrolysis products (e.g., trifluoroacetic acid derivatives).
  • Basic : Treat with 0.1M NaOH; monitor deprotection of the PMB group. Stability is enhanced by the electron-withdrawing CF3_3 group, which reduces nucleophilic attack .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and a protein crystal structure (e.g., PDB: 1YY1). Key interactions include H-bonding with the hydroxyl group and hydrophobic contacts with the PMB moiety .

Q. How can enantioselective synthesis be optimized to achieve >98% ee?

  • Methodology :

  • Catalytic Asymmetric Reduction : Use (R)-CBS catalyst with ketone precursors (e.g., 1,1,1-trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanone).
  • Enzymatic Resolution : Lipase-catalyzed acylation of racemic alcohols. Optimize solvent (e.g., tert-butanol) and temperature (25–40°C).
  • Data : Achieved 99% ee with 85% yield in a recent study using Rh-catalyzed hydrogenation .

Q. How to resolve contradictions in reported solubility data across solvents?

  • Methodology :

  • Systematic Testing : Measure solubility in DMSO, ethanol, and water (25°C, triplicate runs) via gravimetric analysis.
  • Purity Check : Use DSC to confirm melting point consistency (e.g., mp ≈ 120–125°C). Contradictions often arise from impurities or polymorphic forms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.